2-(3-chloro-4-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide
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Overview
Description
2-(3-chloro-4-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a carboxamide group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form the morpholine intermediate.
Substitution on the Phenyl Ring: The 3-chloro-4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-chloro-4-fluoronitrobenzene, is reacted with a nucleophile.
Formation of the Oxazole Ring: The 3-methyl-1,2-oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as 3-methyl-2-nitropropene, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the morpholine intermediate with the substituted phenyl and oxazole intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the intermediates.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Amines or reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could be a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets might make it a candidate for therapeutic applications, such as in the treatment of certain diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-fluorophenyl)-N-methylmorpholine-4-carboxamide
- 2-(3-chloro-4-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carboxamide
Uniqueness
The uniqueness of 2-(3-chloro-4-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the morpholine ring, coupled with the substituted phenyl and oxazole rings, provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3/c1-10-6-12(24-20-10)8-19-16(22)21-4-5-23-15(9-21)11-2-3-14(18)13(17)7-11/h2-3,6-7,15H,4-5,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNLRIKWWZVYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)N2CCOC(C2)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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